molecular formula C18H21N3S B5638524 1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5638524
M. Wt: 311.4 g/mol
InChI Key: MQMBRUDGMBPGHH-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenyl isothiocyanate with 2-phenylethylamine in the presence of a base, such as triethylamine, to form the desired triazinane ring structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes several types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the triazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylphenyl)-1,3,5-triazinane-2-thione: Lacks the phenylethyl group, which may affect its reactivity and applications.

    1-(2-phenylethyl)-1,3,5-triazinane-2-thione: Lacks the methylphenyl group, leading to different chemical and biological properties.

    1,3,5-triazinane-2-thione: The simplest form of the compound, without any substituents, which serves as a basic scaffold for further modifications.

Uniqueness

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is unique due to the presence of both the 2-methylphenyl and 2-phenylethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-15-7-5-6-10-17(15)21-14-20(13-19-18(21)22)12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMBRUDGMBPGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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